2-Methyl-1h-pyrrole-3-carboxylic acid

Vue d'ensemble

Description

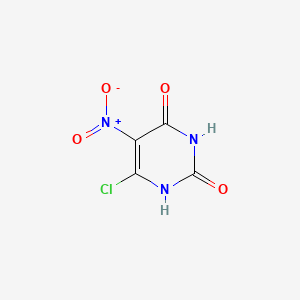

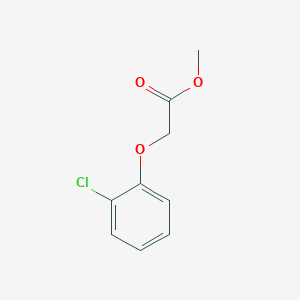

2-Methyl-1h-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81358. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemistry

A study by Law et al. (1984) describes a general synthesis of 1H-pyrrole-2-carboxylic acid derivatives, which includes compounds similar to 2-Methyl-1H-pyrrole-3-carboxylic acid. This process involves the reaction of 2H-azirines with enamines, yielding dihydropyrroles which further transform into the title compounds. This synthesis method is significant for the preparation of various pyrrole carboxylic acids, indicating the versatility of these compounds in chemical synthesis (Law et al., 1984).

Antimicrobial Agent Synthesis

Hublikar et al. (2019) conducted a study on the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives. These compounds exhibited significant in vitro antimicrobial activities. The research highlights the potential of pyrrole carboxylate derivatives, including this compound, as building blocks for new antimicrobial agents (Hublikar et al., 2019).

Catalysis in Chemical Reactions

In the field of catalysis, Altman et al. (2008) explored the use of pyrrole 2-carboxylic acid as an effective ligand for the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides. This study underscores the utility of pyrrole carboxylic acids in facilitating and enhancing chemical reactions, potentially including those involving this compound (Altman et al., 2008).

Applications in Crystal Engineering

Yin and Li (2006) investigated pyrrole-2-carboxylates for their role in crystal engineering. They found that pyrrole-2-carboxylate dimer acts as a robust supramolecular synthon, useful in the self-assembly of crystal engineering. This finding suggests that derivatives of pyrrole carboxylic acids, such as this compound, could play a significant role in the design and development of new crystalline materials (Yin & Li, 2006).

Lanthanide Complex Synthesis

Law et al. (2007) demonstrated the synthesis of lanthanide coordination compounds using pyrrole-derivatized carboxylate ligands. This research indicates the potential of pyrrole carboxylic acids, like this compound, in the preparation of complexes with unique photophysical properties, which could be advantageous in various scientific and industrial applications (Law et al., 2007).

Safety and Hazards

2-Methyl-1h-pyrrole-3-carboxylic acid may cause skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with the skin, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

The future directions of research on 2-Methyl-1h-pyrrole-3-carboxylic acid could involve further exploration of its synthesis, mechanism of action, and potential applications . For example, attempts have been made to disclose various tactical approaches to synthesize pyrrole and pyrrole-containing analogs .

Mécanisme D'action

Target of Action

It’s worth noting that pyrrole derivatives, which include 2-methyl-1h-pyrrole-3-carboxylic acid, are known to be involved in a wide range of biological activities .

Mode of Action

It is known that pyrrole derivatives can interact with multiple receptors, which can lead to various biological effects .

Biochemical Pathways

It is known that pyrrole derivatives can affect a variety of biological pathways .

Result of Action

Pyrrole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Analyse Biochimique

Biochemical Properties

2-Methyl-1H-pyrrole-3-carboxylic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with pyrrole-3-carboxylic acid amides, which are central to drugs like Atorvastatin and Sunitinib . These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of pyrrole, including this compound, have exhibited cytotoxic activity against certain cancer cell lines . This suggests that the compound can modulate cell proliferation and apoptosis, potentially through the regulation of specific signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been observed to inhibit HIV-1 protease, an enzyme crucial for the replication of the HIV virus . This inhibition is likely due to the compound’s ability to bind to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound is stable under recommended storage conditions but can degrade when exposed to oxidizing agents . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects. For instance, high doses of pyrrole derivatives have been associated with cytotoxicity in animal models . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it can undergo oxidative cyclization, a process catalyzed by enzymes such as Cu(II) complexes . This reaction leads to the formation of bioactive metabolites that can further influence cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism .

Propriétés

IUPAC Name |

2-methyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-5(6(8)9)2-3-7-4/h2-3,7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJBJOLFTYIFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292288 | |

| Record name | 2-methyl-1h-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37102-48-0 | |

| Record name | 37102-48-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-1h-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

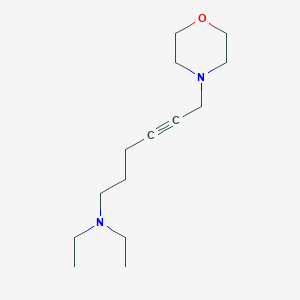

![3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1347292.png)